Azole benzene derivative 1
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Overview
Description
Azole benzene derivative 1 is a compound belonging to the azole family, which is a class of five-membered heterocyclic aromatic compounds containing nitrogen atoms. Azoles are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azole benzene derivative 1 typically involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds . This method is straightforward and rapid, allowing for the efficient production of polysubstituted azoles. The reaction conditions often include the use of transition-metal catalysts and photoredox reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step procedures, including esterification, addition of hydrazine, and cyclization in a basic medium . These steps are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azole benzene derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, 1,3-dicarbonyl compounds, and various transition-metal catalysts . Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound include various substituted azoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Azole benzene derivative 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of azole benzene derivative 1 involves its interaction with specific molecular targets and pathways. For example, azole compounds are known to inhibit fungal lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the cell membrane structure, leading to the death of the fungal cell .
Comparison with Similar Compounds
Azole benzene derivative 1 can be compared with other similar compounds, such as:
Imidazole: Known for its strong basicity and wide range of applications in medicinal chemistry.
Pyrazole: Valued for its versatility and use in various chemical reactions.
1,2,3-Triazole: Recognized for its stability and applications in click chemistry.
1,2,4-Triazole: Noted for its antifungal properties and use in pharmaceuticals.
Tetrazole: Used in the synthesis of energetic materials and pharmaceuticals.
Properties
Molecular Formula |
C17H18N4O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-methyl-2-[4-(2-methylpropoxy)-3-(triazol-1-yl)phenyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C17H18N4O3S/c1-10(2)9-24-14-5-4-12(8-13(14)21-7-6-18-20-21)16-19-11(3)15(25-16)17(22)23/h4-8,10H,9H2,1-3H3,(H,22,23) |
InChI Key |
VBUUZRSRCDYYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)N3C=CN=N3)C(=O)O |
Origin of Product |
United States |
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